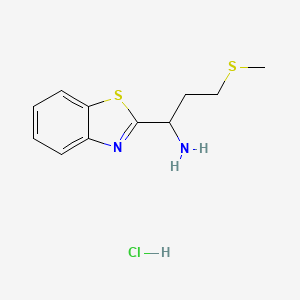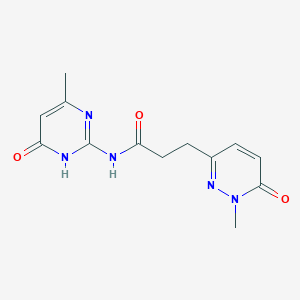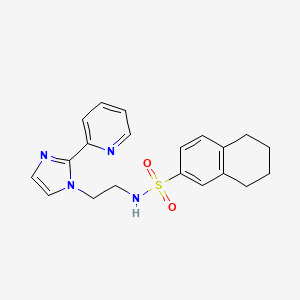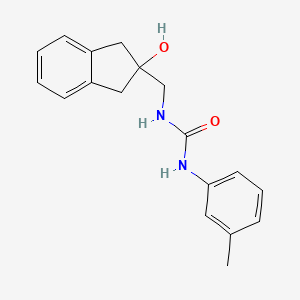
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea, also known as HITU, is a synthetic compound that has been extensively studied for its potential use in scientific research. HITU is a urea derivative that has a unique chemical structure, which makes it an interesting molecule for researchers to investigate.
科学的研究の応用
Osmolyte Systems in Organisms
Many organisms accumulate low molecular weight substances, known as osmolytes, under environmental stress. Marine cartilaginous fishes and the coelacanth, for example, use a combination of urea and methylamines as osmolytes in a 2:1 molar ratio. This mixture, including urea, acts as a denaturant and a stabilizer, illustrating urea's role in biological systems to balance internal osmotic pressure and stabilize proteins (Lin & Timasheff, 1994).
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have been explored for their medicinal chemistry applications. For instance, trisubstituted phenyl urea derivatives have been studied as neuropeptide Y5 receptor antagonists, showcasing urea's potential in developing treatments for conditions related to the central nervous system (Fotsch et al., 2001).
Hydrogel Formation and Morphology
Urea-based compounds can form hydrogels under specific conditions, with their morphology and rheology being tunable by varying the anion identity. This property is crucial for designing materials with specific physical properties for biomedical and environmental applications (Lloyd & Steed, 2011).
Fluorescent Probes for Metal Ions
Urea derivatives have been developed as fluorescent probes for the detection of metal ions, such as Al3+. These compounds exhibit selectivity and sensitivity, enabling their use in biological imaging and environmental monitoring (Wang et al., 2017).
Corrosion Inhibition
Organic compounds containing urea groups have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies are essential for developing safer and more efficient corrosion inhibitors in industrial applications (Bahrami & Hosseini, 2012).
特性
IUPAC Name |
1-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-5-4-8-16(9-13)20-17(21)19-12-18(22)10-14-6-2-3-7-15(14)11-18/h2-9,22H,10-12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYPVCAAWBRNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

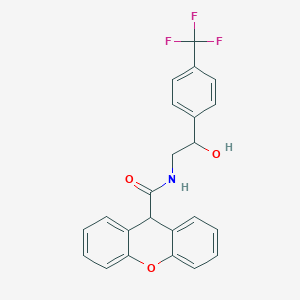

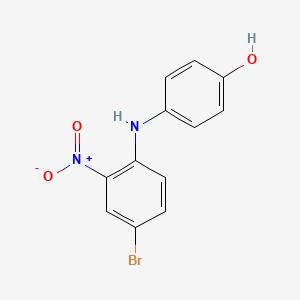

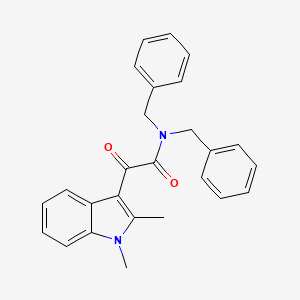
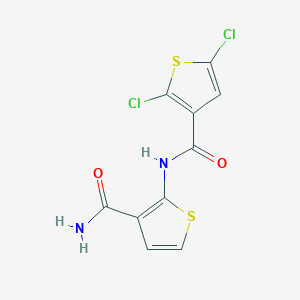
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2590340.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2590342.png)
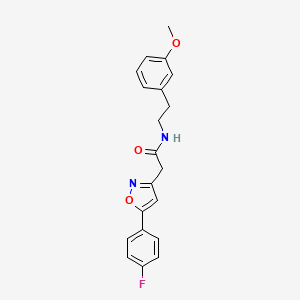
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2590346.png)
